N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide
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Overview
Description
N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide is a complex organic compound with a molecular formula of C35H30N6O6S2 and a molecular weight of 694.794 g/mol This compound is known for its unique structural features, which include multiple functional groups such as sulfonyl, acetylamino, and phenylhydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include acetyl chloride, aniline, and sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and acetylamino groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial properties and used in the treatment of leprosy.
Acetyldapsone: A derivative of dapsone with similar antimicrobial activity.
Monoacetyldapsone: Another derivative of dapsone with potential therapeutic applications.
Uniqueness
N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C35H30N6O6S2 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
N-[4-[[7-[(4-acetamidophenyl)sulfamoyl]-9-(phenylhydrazinylidene)fluoren-2-yl]sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C35H30N6O6S2/c1-22(42)36-24-8-12-27(13-9-24)40-48(44,45)29-16-18-31-32-19-17-30(49(46,47)41-28-14-10-25(11-15-28)37-23(2)43)21-34(32)35(33(31)20-29)39-38-26-6-4-3-5-7-26/h3-21,38,40-41H,1-2H3,(H,36,42)(H,37,43) |
InChI Key |
MHCTUFSUBWZCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)NC6=CC=C(C=C6)NC(=O)C |
Origin of Product |
United States |
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